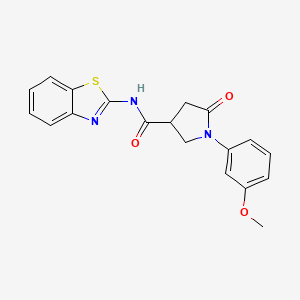

N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C19H17N3O3S |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H17N3O3S/c1-25-14-6-4-5-13(10-14)22-11-12(9-17(22)23)18(24)21-19-20-15-7-2-3-8-16(15)26-19/h2-8,10,12H,9,11H2,1H3,(H,20,21,24) |

InChI Key |

QNLHEXMFCHAQKD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.

The pyrrolidine-3-carboxamide moiety can be synthesized through the reaction of an appropriate amine with a pyrrolidine-3-carboxylic acid derivative. The final step involves coupling the benzothiazole and methoxyphenyl intermediates with the pyrrolidine-3-carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidative conditions.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

Oxidation: Formation of hydroxyl or carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of various substituents on the benzothiazole ring.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown its efficacy against:

- Lung cancer (NCI-H460)

- Liver cancer (HepG2)

- Colon cancer (HCT-116)

In a study evaluating the compound's cytotoxicity using the MTT assay, it was found to possess moderate to potent activity with IC50 values indicating effective growth inhibition of these tumor cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Its derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Variation : Electron-donating groups on the phenyl ring enhance anticancer activity.

- Sulfonamide Group Influence : Critical for anti-inflammatory activity.

- Pyrrolidine Modifications : Alterations can lead to increased potency against specific cancer cell lines.

Case Study 1: Antitumor Efficacy

A study focused on a series of pyrrolidine derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, particularly MDA-MB-231 breast cancer cells, with IC50 values ranging from 0.1 to 0.5 µM depending on the specific derivative used.

Case Study 2: Anti-inflammatory Mechanism

Another investigation revealed that compounds derived from thiophene-sulfonamide exhibited potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their functions. The benzothiazole ring could play a role in binding to specific sites on proteins, while the methoxyphenyl group might enhance its solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Insights

- Benzothiazole vs. Thiadiazole Substituents : The target compound’s 1,3-benzothiazole group may enhance π-π stacking interactions in biological targets compared to thiadiazole derivatives (e.g., compounds in ). Thiadiazoles, however, improve solubility due to their polarizable sulfur atoms.

- Aryl Group Modifications : Replacing the 3-methoxyphenyl group with a 3,4-dimethylphenyl moiety (as in ) reduces cytotoxicity (IC₅₀ from 81.0 µM to 55.3 µM), suggesting steric or electronic effects influence toxicity profiles.

- For example, the dioxolane-sulfanyl analog (MW = 450.5) has a higher molecular weight than the methoxymethyl-thiadiazole derivative (MW = 362.4), which may limit bioavailability .

Pharmacological Potential

- Antiviral Activity: Analogs like the dihydroisoquinoline-sulfonyl derivatives () were studied as Middle East Respiratory Syndrome (MERS) coronavirus inhibitors, with moderate cytotoxicity. The target compound’s benzothiazole group could enhance binding to viral proteases, though this remains untested.

- Synthetic Feasibility : Patent data () highlights methodologies for synthesizing benzothiazole-amide hybrids, suggesting the target compound could be synthesized via similar routes (e.g., coupling benzothiazol-2-amine with activated pyrrolidine-carboxylic acid derivatives).

Biological Activity

N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biological effects, and relevant case studies, supported by data tables and research findings.

The compound's molecular structure includes a benzothiazole moiety, which is known for its biological significance. Its molecular formula is C₁₄H₁₃N₃O₂S, with a molecular weight of approximately 287.34 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Molecular Targets : The compound may modulate the activity of various enzymes and receptors involved in critical cellular pathways.

- Pathways Involved : It influences signaling pathways related to cell growth, apoptosis, and inflammation. This modulation can lead to therapeutic effects against various diseases, including cancer and infections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against several pathogenic strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.12 µM |

| Escherichia coli | 25 µM |

| Candida auris | Moderate Activity |

The antimicrobial efficacy was assessed using standard broth microdilution techniques, demonstrating the potential for developing new treatments against resistant strains .

Anticancer Activity

The anticancer properties of this compound were evaluated in various cancer cell lines. Notably, the compound exhibited selective cytotoxicity towards human lung cancer cell lines (A549 and HCC827).

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 8.78 ± 3.62 |

| HCC827 | 6.68 ± 15 |

| NCI-H358 | Moderate Activity |

These results indicate that the compound may inhibit tumor cell proliferation effectively while exhibiting lower toxicity to normal cells .

Study on Anticancer Activity

In a comparative study involving multiple derivatives of benzothiazole compounds, this compound showed promising results in both 2D and 3D culture assays. The compound displayed higher activity in 2D formats compared to 3D formats, suggesting that further optimization might enhance its efficacy in more physiologically relevant models .

Study on Antimicrobial Resistance

Another study focused on the increasing challenge of antimicrobial resistance highlighted the effectiveness of this compound against multidrug-resistant strains. The findings suggest that derivatives based on this scaffold could be pivotal in addressing public health threats posed by resistant pathogens .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

A multi-step synthesis approach is typically employed. For example, analogous compounds (e.g., furan carboxamides) are synthesized via condensation of ester intermediates with aminobenzophenone derivatives under reflux conditions, followed by purification via column chromatography . Ultrasonic-assisted methods using catalysts like ytterbium triflate can enhance reaction efficiency, as demonstrated in pyrrolidine-carboxamide syntheses (yields ~60–66%) . Key steps include cyclization of the pyrrolidinone core and subsequent coupling with benzothiazole-2-amine derivatives.

Q. How should the compound’s structural integrity be characterized?

Use a combination of spectroscopic techniques:

- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for benzothiazole and methoxyphenyl groups) and carbonyl signals (δ ~170–175 ppm for the 5-oxopyrrolidine moiety) .

- Mass spectrometry (EI) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns aligned with the molecular formula .

- X-ray crystallography : Resolve stereochemistry and confirm bond angles, particularly for chiral centers in the pyrrolidine ring .

Q. What safety protocols are critical during handling?

Follow general laboratory safety guidelines:

- Avoid ignition sources (P210) and ensure proper ventilation (P201/P202) .

- Store in airtight containers at –20°C to prevent degradation, as recommended for structurally related carboxamides .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Computational design : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers, as applied in reaction path search methodologies .

- Experimental tuning : Optimize solvent systems (e.g., ethanol/water mixtures) and catalyst loadings (e.g., 10 mol% Yb(OTf)3) to enhance regioselectivity, as seen in analogous heterocyclic syntheses .

- Process control : Use inline FTIR or HPLC monitoring to track intermediate formation and adjust reaction parameters dynamically .

Q. How can contradictory pharmacological data (e.g., varying IC50 values) be resolved?

- Cross-validation : Compare in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., hyperlipidemic rodent models) results to confirm activity trends .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 3-methoxyphenyl with fluorophenyl) to isolate structure-activity relationships (SAR) .

- Statistical rigor : Apply multivariate analysis to account for batch-to-batch variability in purity or solvent residues .

Q. What methodologies elucidate the compound’s reaction mechanism?

- Kinetic studies : Monitor reaction progress via time-resolved NMR to identify rate-determining steps .

- Isotopic labeling : Use 18O-labeled carbonyl groups to trace intramolecular cyclization pathways .

- Computational docking : Simulate transition states to validate proposed mechanisms (e.g., nucleophilic acyl substitution) .

Q. How can purity and stability be assured during long-term storage?

- Analytical methods : Regular HPLC analysis (C18 columns, acetonitrile/water mobile phase) to detect degradation products .

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, followed by spectroscopic re-evaluation .

Methodological Notes

- Data contradiction analysis : When conflicting results arise (e.g., solubility discrepancies), use differential scanning calorimetry (DSC) to assess polymorphic forms and HPLC-MS to rule out impurities .

- Advanced SAR design : Combine scaffold diversification (e.g., benzothiazole → thiazolo[5,4-b]pyridine) with computational ADMET profiling to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.